3-phenyl-N-(2-{[(2-phenylethyl)carbamoyl]methyl}-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl)propanamide
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Overview
Description
3-phenyl-N-(2-{[(2-phenylethyl)carbamoyl]methyl}-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound belongs to the class of thienopyrazoles, which are known for their diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of action
These include enzymes like acetylcholinesterase , as well as various receptors and ion channels .
Mode of action
Many pyrazoline and imidazole derivatives exert their effects by binding to their targets and modulating their activity .
Biochemical pathways
Pyrazoline and imidazole derivatives can affect a variety of pathways, depending on their specific targets .
Pharmacokinetics
These properties can vary widely among different pyrazoline and imidazole derivatives .
Result of action
Pyrazoline and imidazole derivatives can have a variety of effects, including antibacterial, antifungal, anti-inflammatory, and antitumor activities .
Action environment
Factors such as ph, temperature, and the presence of other molecules can affect the action of many drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-N-(2-{[(2-phenylethyl)carbamoyl]methyl}-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl)propanamide typically involves multiple steps. One common method starts with the preparation of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde. This intermediate undergoes an iodine-mediated electrophilic cyclization to form 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine, which is then subjected to Suzuki cross-coupling reactions with various boronic acids .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 3-phenyl-N-(2-{[(2-phenylethyl)carbamoyl]methyl}-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl)propanamide can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.
Scientific Research Applications
3-phenyl-N-(2-{[(2-phenylethyl)carbamoyl]methyl}-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiproliferative agent against cancer cell lines.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer.
Comparison with Similar Compounds
2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridine: Another thienopyrazole derivative with similar biological activities.
3,4-Dimethoxyphenethylamine: A phenethylamine derivative with different biological activities.
Uniqueness: 3-phenyl-N-(2-{[(2-phenylethyl)carbamoyl]methyl}-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl)propanamide is unique due to its specific structure, which allows it to interact with multiple molecular targets and pathways, leading to its diverse biological activities.
Properties
IUPAC Name |
N-[2-[2-oxo-2-(2-phenylethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c29-22(12-11-18-7-3-1-4-8-18)26-24-20-16-31-17-21(20)27-28(24)15-23(30)25-14-13-19-9-5-2-6-10-19/h1-10H,11-17H2,(H,25,30)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBAGHDGWHFJFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)CC(=O)NCCC3=CC=CC=C3)NC(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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